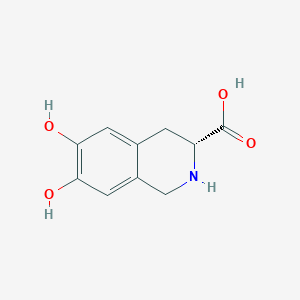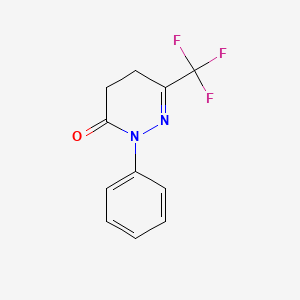
2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Vue d'ensemble
Description
2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as riluzole and is primarily used as a neuroprotective agent for the treatment of amyotrophic lateral sclerosis (ALS). In
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Derivatives for Antihypertensive Activity : Derivatives of 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one were synthesized and evaluated for antihypertensive activities. Compounds displayed good antihypertensive activity, indicating their potential in medical research for blood pressure regulation (Siddiqui, Mishra, & Shaharyar, 2010).
Crystal Structure Analysis : The crystal structures of certain derivatives have been studied, providing insight into the molecular interactions and bonding patterns, which is critical for understanding their pharmacological properties (Dadou et al., 2019).
Pharmacological Research
Evaluation as Antihypertensive Agents : Triazole incorporated derivatives were synthesized and evaluated for antihypertensive properties. Some compounds showed appreciable antihypertensive activity, comparable to standard drugs like hydralazine and propranolol (Siddiqui et al., 2011).
Potential in Cardiotonic and Vasorelaxant Activities : Derivatives were synthesized and assessed for cardiotonic activity using rat atria and for vasorelaxant activity using rat aortic rings. This research suggests their utility in treating cardiovascular diseases (Kumar et al., 2008).
Chemical Synthesis and Applications
Sequential Nucleophilic Substitution Methodology : The compound can serve as a scaffold for synthesizing various substituted and ring-fused pyridazinone systems. This methodology may have significant implications in drug discovery (Pattison et al., 2009).
Synthesis of 4-Mercapto-6-Phenylpyridazin-3(2H)-ones : A method for synthesizing these derivatives was developed, highlighting their relevance in pharmaceuticals and pesticides. The structural motif is significant in drugs like COX-2 inhibitors and phosphodiesterase inhibitors (Tsolomiti et al., 2007).
Solubility and Thermodynamics
Solubility in Different Mixtures : The solubility of pyridazinone derivatives in various mixtures, including polyethylene glycol and water, was studied. Understanding the solubility is crucial for drug formulation and delivery (Imran, 2019).
Thermodynamic/Solvation Behavior : Studies on the solvation behavior in different mixtures such as Transcutol and water were conducted. These studies provide insights into the drug's behavior in different solvents, affecting its bioavailability and efficacy (Shakeel et al., 2017).
Propriétés
IUPAC Name |
2-phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)9-6-7-10(17)16(15-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWCQZSWKHMSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(F)(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678247 | |
| Record name | 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
916909-01-8 | |
| Record name | 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





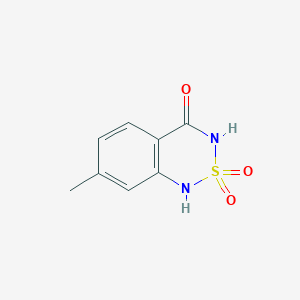
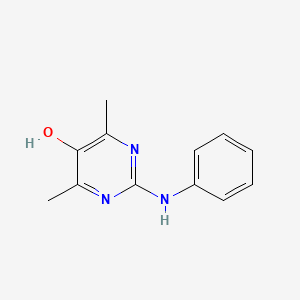
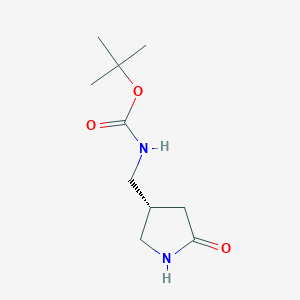
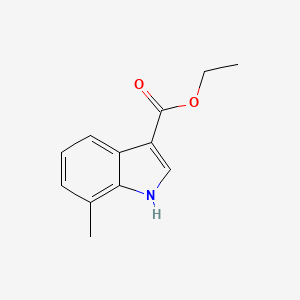
![3-Picoline,4-[(o-methoxyphenyl)ethynyl]-](/img/structure/B1502719.png)

![N-[(2-Ethoxyphenyl)methyl]thiourea](/img/structure/B1502726.png)



